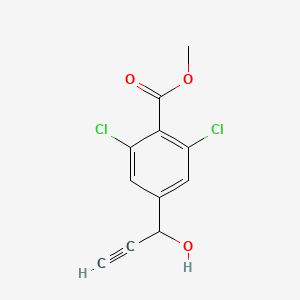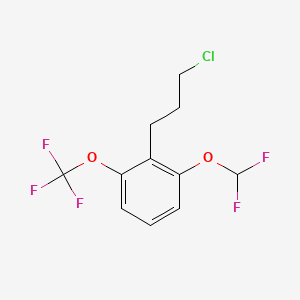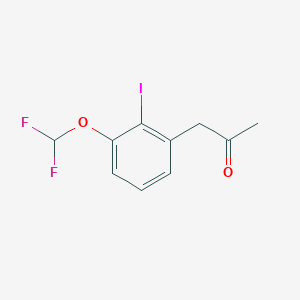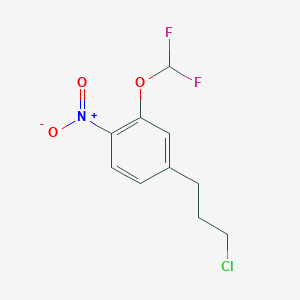
Dihexyldimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyldimethoxysilane is an organosilicon compound with the molecular formula C14H32O2Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyldimethoxysilane can be synthesized through the hydrosilylation of hexene with dimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yieldThe reaction mixture is then heated to the desired temperature and maintained until the reaction is complete .
Chemical Reactions Analysis
Types of Reactions
Dihexyldimethoxysilane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions to replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Siloxanes with different substituents.
Scientific Research Applications
Dihexyldimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants
Mechanism of Action
Dihexyldimethoxysilane exerts its effects through the formation of siloxane bonds. The methoxy groups are hydrolyzed to form silanols, which then condense to form siloxane bonds. This process is catalyzed by acids or bases and involves the formation of a three-dimensional network of siloxane bonds, providing the compound with its unique properties .
Comparison with Similar Compounds
Similar Compounds
Dimethoxydimethylsilane: Similar in structure but with methyl groups instead of hexyl groups.
Dimethyldiethoxysilane: Contains ethoxy groups instead of methoxy groups.
Dimethoxymethylsilane: Has a single methyl group and two methoxy groups .
Uniqueness
Dihexyldimethoxysilane is unique due to its longer hexyl chains, which provide enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring water repellency and mechanical flexibility .
Properties
CAS No. |
126990-43-0 |
|---|---|
Molecular Formula |
C14H32O2Si |
Molecular Weight |
260.49 g/mol |
IUPAC Name |
dihexyl(dimethoxy)silane |
InChI |
InChI=1S/C14H32O2Si/c1-5-7-9-11-13-17(15-3,16-4)14-12-10-8-6-2/h5-14H2,1-4H3 |
InChI Key |
CYICXDQJFWXGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


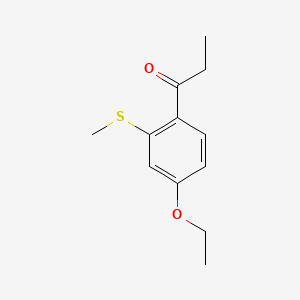

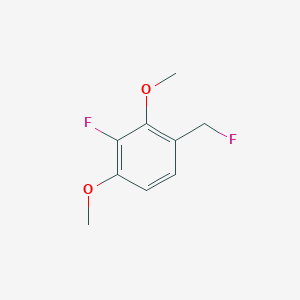
![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)

![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)



